1,4-Cyanopyridone
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Overview
Description
1,4-Cyanopyridone is a heterocyclic organic compound with the molecular formula C6H4N2O. It is a derivative of pyridine, where the nitrogen atom is part of a six-membered ring, and it contains both a cyano group (-CN) and a carbonyl group (C=O) at the 1 and 4 positions, respectively. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Cyanopyridone can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of suitable precursors under specific conditions. For example, the reaction of 4-cyanopyridine with appropriate reagents can lead to the formation of this compound.
Oxidation Reactions: Another approach involves the oxidation of 1,4-dihydropyridines, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction parameters like temperature, pressure, and catalyst concentration to maximize efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyanopyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives.
Substitution: The cyano and carbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Carboxylic acids, nitriles.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted pyridones, pyridines.
Scientific Research Applications
1,4-Cyanopyridone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-cyanopyridone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The cyano and carbonyl groups play a crucial role in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
1,4-Cyanopyridone can be compared with other similar compounds, such as:
4-Cyanopyridine: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
2-Cyanopyridone: Has the cyano and carbonyl groups at different positions, leading to different reactivity and applications.
4-Pyridone: Lacks the cyano group, resulting in different chemical properties and uses.
Properties
Molecular Formula |
C6H4N2O |
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Molecular Weight |
120.11 g/mol |
IUPAC Name |
2-oxopyridine-1-carbonitrile |
InChI |
InChI=1S/C6H4N2O/c7-5-8-4-2-1-3-6(8)9/h1-4H |
InChI Key |
QCIIPSCDZOKNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C#N |
Origin of Product |
United States |
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